molecular formula C27H26ClN3O4 B14978550 4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one

4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B14978550
M. Wt: 492.0 g/mol
InChI Key: XDEKITLMCVUZKD-UHFFFAOYSA-N
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Description

4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a combination of benzodiazole, chlorophenoxy, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenoxy)-1,2-propanediol
  • (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H26ClN3O4

Molecular Weight

492.0 g/mol

IUPAC Name

4-[1-[3-(4-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C27H26ClN3O4/c1-34-22-12-8-20(9-13-22)30-15-18(14-26(30)33)27-29-24-4-2-3-5-25(24)31(27)16-21(32)17-35-23-10-6-19(28)7-11-23/h2-13,18,21,32H,14-17H2,1H3

InChI Key

XDEKITLMCVUZKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)Cl)O

Origin of Product

United States

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